(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

Description

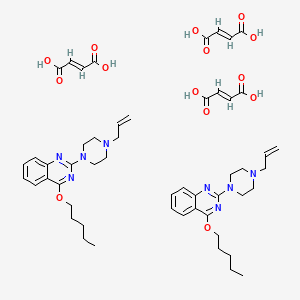

This compound is a quinazoline derivative featuring a 4-pentoxy substituent at position 2 and a 4-prop-2-enylpiperazine group at position 2. The (E)-but-2-enedioic acid (maleic acid) acts as a counterion, a common strategy to enhance solubility and bioavailability in pharmaceuticals . Quinazolines are heterocyclic scaffolds with broad applications, including kinase inhibition, antimicrobial activity, and central nervous system (CNS) modulation. The prop-2-enyl (allyl) group on the piperazine ring may influence receptor binding kinetics, while the pentoxy chain could modulate lipophilicity and metabolic stability .

Properties

CAS No. |

122009-58-9 |

|---|---|

Molecular Formula |

C52H68N8O14 |

Molecular Weight |

1029.1 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |

InChI |

InChI=1S/2C20H28N4O.3C4H4O4/c2*1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;3*5-3(6)1-2-4(7)8/h2*4,6-7,9-10H,2-3,5,8,11-16H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

InChI Key |

IORLVRKMASKSTI-VQYXCCSOSA-N |

Isomeric SMILES |

CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the alkenyl side chain. Common synthetic routes may include:

Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.

Introduction of Piperazine Ring: Piperazine can be introduced via nucleophilic substitution reactions.

Attachment of Alkenyl Side Chain: The alkenyl side chain can be attached through Heck or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.

Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Alkylated or aminated piperazine derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The alkenyl side chain may facilitate the compound’s insertion into lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Quinazoline-Piperazine Derivatives with Maleate Counterions

Several analogs share the quinazoline-piperazine core paired with (E)- or (Z)-but-2-enedioic acid. Key examples include:

Insights :

Piperazine-Containing Antipsychotics

Quetiapine derivatives (e.g., 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)ethanol) highlight the role of piperazine in CNS drugs. Unlike the target compound’s quinazoline core, Quetiapine uses a dibenzothiazepine scaffold but shares:

- Maleate counterion for improved solubility .

- Piperazine moiety for dopamine/serotonin receptor interaction.

Divergence: The quinazoline core may confer selectivity for kinases (e.g., EGFR) or adenosine receptors, expanding therapeutic applications beyond antipsychosis .

Antiproliferative and Antiviral Analogs

Compounds like 4-aryl-4-oxo-2-butenoic acids () demonstrate that substituents on the aryl group critically influence antiproliferative and antiviral activity. For example:

- 4-Acetamidophenyl-4-oxo-but-2-enoic acid shows HIV-1 integrase inhibition .

- Spiroimidazoline derivatives exhibit neuropeptide Y receptor antagonism .

Comparison: The target compound’s quinazoline-piperazine structure lacks the α,β-unsaturated ketone moiety of 4-aryl-4-oxo-2-butenoic acids, likely redirecting its mechanism away from integrase inhibition toward kinase or receptor modulation .

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.